Cas no 127067-28-1 (Adenosine,2'-deoxy-5'-O-phosphonocytidylyl-(3'®5')-)

127067-28-1 structure
Nome do Produto:Adenosine,2'-deoxy-5'-O-phosphonocytidylyl-(3'®5')-
Adenosine,2'-deoxy-5'-O-phosphonocytidylyl-(3'®5')- Propriedades químicas e físicas
Nomes e Identificadores
-
- [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3-{[{[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methoxy}(hydroxy)phosphoryl]oxy}tetrahydrofuran-2-yl]methyl dihydrogen phosphate (non-preferred name)
- pdCpA
- 5'-phospho-2'-deoxyribocytidylylriboadenosine
- [(2R,3S,5R)-5-(4-Amino-2-Oxopyrimidin-1-Yl)-2-(Phosphonooxymethyl)Oxolan-3-Yl] [(2R,3S,4R,5R)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxyoxolan-2-Yl]Methyl Hydrogen Phosphate
- 127067-28-1
- SCHEMBL15083207
- ((2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3-(((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)tetrahydrofuran-2-yl)methyl dihydrogenphosphate
- UUBWXCHLJHRYJT-LNAOLWRRSA-N
- Adenosine,2'-deoxy-5'-O-phosphonocytidylyl-(3'®5')-
-
- Inchi: InChI=1S/C19H26N8O13P2/c20-11-1-2-26(19(30)25-11)12-3-8(9(38-12)4-36-41(31,32)33)40-42(34,35)37-5-10-14(28)15(29)18(39-10)27-7-24-13-16(21)22-6-23-17(13)27/h1-2,6-10,12,14-15,18,28-29H,3-5H2,(H,34,35)(H2,20,25,30)(H2,21,22,23)(H2,31,32,33)/t8-,9+,10+,12+,14+,15+,18+/m0/s1
- Chave InChI: UUBWXCHLJHRYJT-LNAOLWRRSA-N
- SMILES: OP(OC[C@H]1O[C@@H](N2C=CC(N)=NC2=O)C[C@@H]1OP(OC[C@H]1O[C@@H](N2C=NC3=C(N=CN=C23)N)[C@H](O)[C@@H]1O)(O)=O)(O)=O
Propriedades Computadas
- Massa Exacta: 636.10968
- Massa monoisotópica: 636.109
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 7
- Contagem de aceitadores de ligações de hidrogénio: 17
- Contagem de Átomos Pesados: 42
- Contagem de Ligações Rotativas: 10
- Complexidade: 1180
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 7
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: _5.8
- Superfície polar topológica: 310Ų
Propriedades Experimentais
- Densidade: 2.26
- Ponto de ebulição: 1024.7°C at 760 mmHg
- Ponto de Flash: 573.5°C
- Índice de Refracção: 1.882
- PSA: 309.75
Adenosine,2'-deoxy-5'-O-phosphonocytidylyl-(3'®5')- Literatura Relacionada
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
3. Book reviews
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
127067-28-1 (Adenosine,2'-deoxy-5'-O-phosphonocytidylyl-(3'®5')-) Produtos relacionados
- 879047-23-1(3-hydroxy-5,7-dimethyl-1-(4-methylphenyl)methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one)
- 1267061-24-4(5-FLUORO-N-METHYL-1,3-BENZOXAZOL-2-AMINE)
- 457928-80-2((2S)-2-(3-Propan-2-ylphenyl)propan-1-ol)
- 2167570-67-2(2-(3-methylbutyl)cyclobutan-1-ol)
- 2229443-87-0(tert-butyl N-3-(azetidin-3-yloxy)-4-chlorophenylcarbamate)
- 852437-53-7(2-{3-(3,4-dimethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}-N-(3-methoxyphenyl)acetamide)
- 2680812-38-6(tert-butyl N-1-(oxolan-2-yl)but-3-yn-2-ylcarbamate)
- 1227418-26-9(4-bromo-3,3-dimethyl-2,3-dihydro-1H-indole)
- 1804135-14-5(4-(2-Bromopropanoyl)-2-cyanomandelic acid)
- 1804135-44-1(2-(3-Chloropropyl)-5-(difluoromethoxy)toluene)
Fornecedores recomendados
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Enjia Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel

Hubei Changfu Chemical Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel
